Disuccinimidyl tartrate
Overview
Description
Disuccinimidyl tartrate (DST) is a homobifunctional crosslinker that contains amine-reactive N-hydroxysuccinimide (NHS) ester groups . It is commonly used for conjugating radiolabeled ligands to cell surface receptors . DST is periodate cleavable, which means it can be broken down by periodate .
Synthesis Analysis
DST must first be dissolved in an organic solvent, such as DMSO or DMF, then added to the aqueous reaction mixture . It is lipophilic, membrane-permeable, and does not possess a charged group, which makes it useful for intracellular and intramembrane protein conjugation .Molecular Structure Analysis
The empirical formula of DST is C12H12O10N2 . It has a molecular weight of 344.23 .Chemical Reactions Analysis
DST contains two NHS ester groups that are reactive towards primary amines . This makes it an excellent choice for applications requiring crosslink cleavability without disturbing protein disulfide bonds .Physical And Chemical Properties Analysis
DST is a powder with a molecular weight of 344.24 . It is soluble in DMSO or DMF . It is sensitive to moisture and should be stored desiccated at 2-8°C .Scientific Research Applications
Biodegradable Diblock Copolymers for Tissue Engineering
Disuccinimidyl tartrate (DST) has been utilized in synthesizing a new class of diblock copolymers combining biodegradable poly(lactic acid) and poly(ethylene glycol)-monoamine. These polymers, activated with linkers like DST, bind bioactive molecules for tissue engineering, like cell adhesion peptides or growth factors, to control cell behavior (Teßmar, Mikos, & Göpferich, 2002).
Tissue Adhesives with Enhanced Biocompatibility
DST, combined with hydrophobically modified gelatin, has been developed into novel tissue adhesives. These adhesives demonstrate increased bonding strength and biocompatibility, making them suitable for clinical applications, such as tissue repair and surgical adhesion (Matsuda, Inoue, & Taguchi, 2012).
Catheter Infection Prevention
A biodegradable tissue adhesive composed of DST and human serum albumin significantly reduces the risk of catheter infection. This material bonds well with collagen-based casings, showcasing potential in long-term catheter insertions while exhibiting mild tissue reactions and preventing infections (Taguchi et al., 2014).
Crosslinking in Protein Studies
DST plays a critical role in crosslinking peptides for tandem mass spectrometry studies. Understanding the dissociation patterns of crosslinked peptides is vital for advancements in protein structure analysis and macrocomplex stabilization, enhancing the precision of mass spectrometry techniques (Gaucher, Hadi, & Young, 2006).
Drug Delivery Systems
In the realm of drug delivery, DST has been employed to control the release rate of amorphous drug-polysaccharide nanoparticle complexes. This approach offers a method to tailor drug release patterns, which is crucial for enhancing the bioavailability of poorly soluble drugs (Nguyen, Tran, & Hadinoto, 2016).
properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYSVARUKNFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disuccinimidyl tartrate | |
CAS RN |
77658-91-4 | |
Record name | Disuccinimidyl tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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